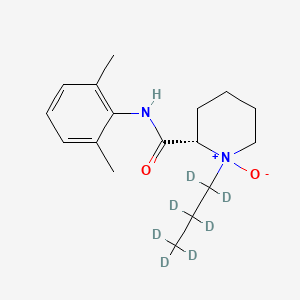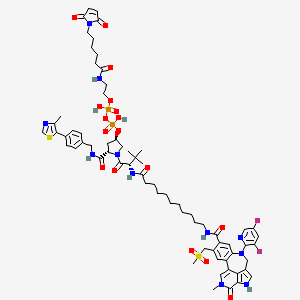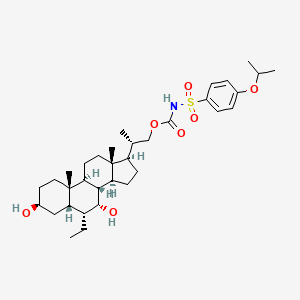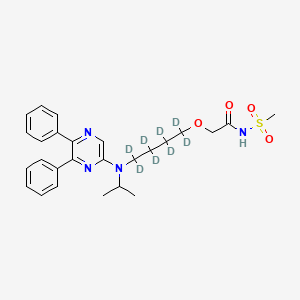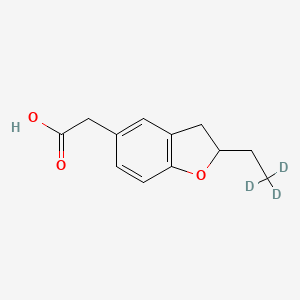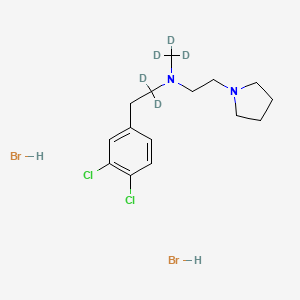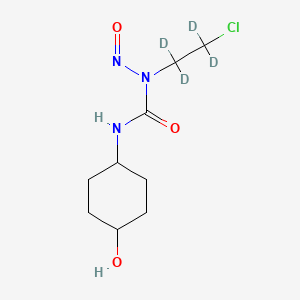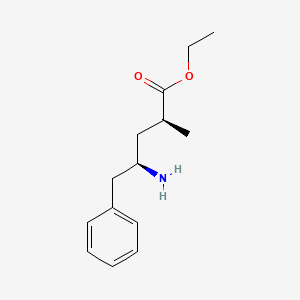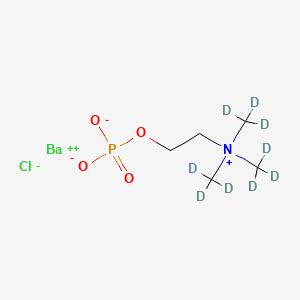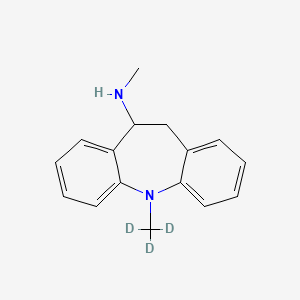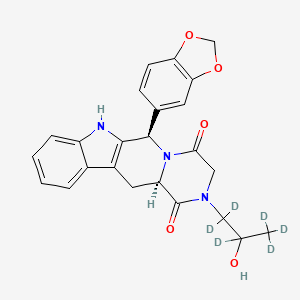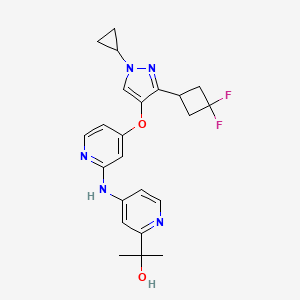
Tgf|ari-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tgf|ari-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Analyse Chemischer Reaktionen
Types of Reactions
Tgf|ari-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Tgf|ari-IN-4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and potential as a catalyst.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and fibrosis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Tgf|ari-IN-4 exerts its effects by modulating the TGF-β signaling pathway. It binds to specific receptors on the cell surface, leading to the activation of intracellular signaling cascades. This results in the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression . The molecular targets and pathways involved include TGF-β receptors and downstream signaling molecules such as Smad2/3 and Smad4 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Tgf|ari-IN-4 include:
TGF-β RI Kinase Inhibitor IX: A potent inhibitor of TGF-β receptor I kinase.
Vactosertib: A small molecule inhibitor targeting TGF-β type 1 receptor kinase.
Bintrafusp alfa: A bifunctional conjugate that binds TGF-β and PD-L1.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for TGF-β receptors, making it a valuable tool in studying the TGF-β signaling pathway and its implications in various diseases .
Eigenschaften
Molekularformel |
C23H25F2N5O2 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
2-[4-[[4-[1-cyclopropyl-3-(3,3-difluorocyclobutyl)pyrazol-4-yl]oxypyridin-2-yl]amino]pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C23H25F2N5O2/c1-22(2,31)19-9-15(5-7-26-19)28-20-10-17(6-8-27-20)32-18-13-30(16-3-4-16)29-21(18)14-11-23(24,25)12-14/h5-10,13-14,16,31H,3-4,11-12H2,1-2H3,(H,26,27,28) |
InChI-Schlüssel |
MVQOWTPMVHJPMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CC(C4)(F)F)C5CC5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


